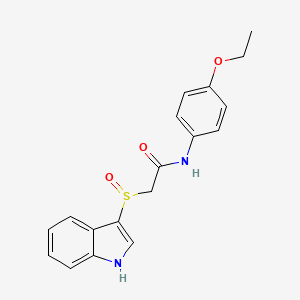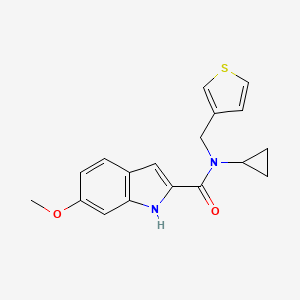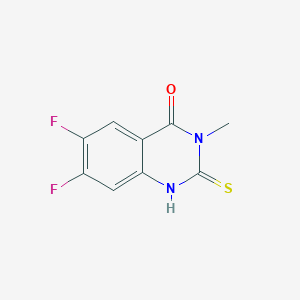
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives has been a subject of interest due to their potential biological activities. In one study, a novel compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized through a sulfur arylation reaction. This process involved the introduction of a sulfur-containing group into an aromatic compound, which in this case resulted in the formation of a quinazolinone derivative with potential antibacterial properties . Another research effort led to the creation of a novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as the starting materials. This synthesis provided a pathway to a range of derivatives by chemical transformation of the lactam moiety present in the target molecule .
Molecular Structure Analysis
The molecular structure of the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was elucidated using single-crystal X-ray diffraction. The crystal system was identified as monoclinic with a space group of P21/c. The unit cell parameters were determined, and the structure was refined to a high degree of precision. The non-hydrogen atoms were refined anisotropically, and the hydrogen atoms were placed theoretically. Additionally, the Hirshfeld surface and fingerprint plots were generated to visualize intermolecular interactions, and the electrostatic potential surface (ESP) was derived using density functional theory, providing insight into the electronic distribution within the molecule .
Chemical Reactions Analysis
The research on quinazolinone derivatives often focuses on their chemical reactivity and the potential to create various derivatives with different biological activities. The study on 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one demonstrated the ability to transform the inherent lactam moiety, which could lead to a diverse set of chemical reactions producing a variety of derivatives. These derivatives could then be evaluated for their biological activities, such as antibacterial, antifungal, or anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. The crystallographic analysis provided detailed information about the unit cell parameters, volume, and temperature conditions under which the crystals were studied. The Raman analysis conducted on the synthesized 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative helped in understanding the vibrational modes of the compound, which are indicative of its chemical bonds and functional groups. These properties are essential for predicting the behavior of these compounds under different environmental conditions and for designing further studies to explore their potential applications .
作用機序
Target of Action
Quinazolinones are known to interact with a variety of biological targets. For instance, some quinazolinone derivatives have been found to inhibit enzymes like tyrosine kinases .
Mode of Action
The interaction of quinazolinones with their targets often results in the inhibition of the target’s function. For example, by inhibiting tyrosine kinases, quinazolinones can disrupt signal transduction pathways within cells .
Biochemical Pathways
The disruption of signal transduction pathways can have various downstream effects, including the inhibition of cell proliferation and induction of apoptosis, which is why some quinazolinones are studied for their potential as anticancer agents .
Pharmacokinetics
The ADME properties of quinazolinones can vary widely depending on their specific chemical structure. Some quinazolinones have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of quinazolinones can include the inhibition of cell proliferation and induction of apoptosis, as mentioned above .
Action Environment
The action, efficacy, and stability of quinazolinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
特性
IUPAC Name |
6,7-difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c1-13-8(14)4-2-5(10)6(11)3-7(4)12-9(13)15/h2-3H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSSXWSFDZVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![2-{4-[(4-Chloro-2-nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B3019652.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019655.png)
![5-chloro-4-{[(2-methoxyphenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3019656.png)
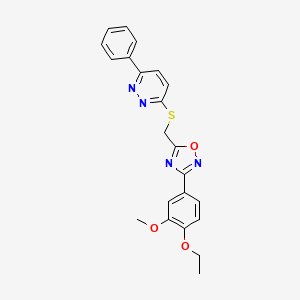
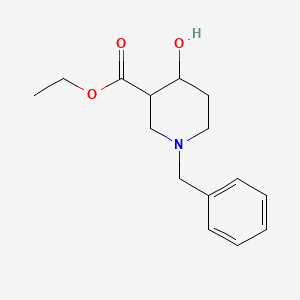
![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B3019663.png)

